Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

Catalog No.
S681999
CAS No.
207516-14-1
M.F
C22H30N3O6P
M. Wt
463.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphospho...

CAS Number

207516-14-1

Product Name

Bis[1-(2-nitrophenyl)ethyl] N,N-Diisopropylphosphoramidite

IUPAC Name

N-[bis[1-(2-nitrophenyl)ethoxy]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C22H30N3O6P

Molecular Weight

463.5 g/mol

InChI

InChI=1S/C22H30N3O6P/c1-15(2)23(16(3)4)32(30-17(5)19-11-7-9-13-21(19)24(26)27)31-18(6)20-12-8-10-14-22(20)25(28)29/h7-18H,1-6H3

InChI Key

NHOJISHKGBWJKJ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]

Synonyms

Bis(1-methylethyl)phosphoramidous Acid Bis[1-(2-nitrophenyl)ethyl] Ester;

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)C1=CC=CC=C1[N+](=O)[O-])OC(C)C2=CC=CC=C2[N+](=O)[O-]

Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite (CAS: 207516-14-1) is a highly specialized, photolabile phosphitylating reagent utilized primarily in the synthesis of caged nucleotides, oligonucleotides, and signaling lipids. By introducing a terminal phosphate protected by two 1-(2-nitrophenyl)ethyl (NPE) groups, this precursor enables precise spatiotemporal control over biological activity via UV-triggered photolysis. For procurement teams and synthetic chemists, its primary value lies in its seamless compatibility with standard automated β-cyanoethyl phosphoramidite chemistry, allowing for the direct, high-yield incorporation of photocleavable phosphate groups without the need for complex post-synthetic alkylation steps [1].

Substituting this compound with standard bis(cyanoethyl) phosphoramidites completely eliminates the photolabile caging functionality, as cyanoethyl groups require harsh chemical deprotection. Furthermore, substituting it with the closely related bis(2-nitrobenzyl) (NB) phosphoramidite introduces severe application-level risks. Upon UV photolysis, NB groups release 2-nitrosobenzaldehyde, a highly electrophilic and toxic byproduct that indiscriminately cross-reacts with biological amines and thiols, often ruining live-cell assays. In contrast, the 1-(2-nitrophenyl)ethyl (NPE) groups of this specific reagent yield 2-nitrosoacetophenone, which is significantly less reactive and easily quenched by standard thiol additives, preserving the integrity of the biological system [1].

Photolysis Byproduct Toxicity Mitigation

A critical differentiator for the NPE caging group introduced by this reagent is the manageable reactivity of its photolysis byproduct. While standard 2-nitrobenzyl (NB) groups release highly toxic 2-nitrosobenzaldehyde, the NPE group releases 2-nitrosoacetophenone. Kinetic studies demonstrate that 2-nitrosoacetophenone is rapidly and efficiently quenched by dithiothreitol (DTT) with a second-order rate constant of 3.5 × 10^3 M^-1 s^-1 at pH 7.0, preventing artifactual modification of target proteins [1].

Evidence DimensionThiol quenching rate of photolysis byproduct
Target Compound Data2-nitrosoacetophenone (from NPE): 3.5 × 10^3 M^-1 s^-1 (rapidly quenched)
Comparator Or Baseline2-nitrosobenzaldehyde (from NB): Highly reactive, poorly controlled toxicity
Quantified DifferenceNPE byproduct allows complete sequestration in <1 second with 1 mM DTT, unlike NB byproducts.
ConditionspH 7.0, 21°C, 0.18 M ionic strength with DTT

Prevents artifactual cellular toxicity and off-target protein modifications during live-cell photoregulation assays, ensuring reliable data.

Photochemical Quantum Yield and Release Kinetics

The efficiency of a photocaged compound is defined by its quantum yield and the rate of active molecule release. Phosphates caged via this bis(NPE) phosphoramidite exhibit high steady-state quantum yields ranging from 0.49 to 0.63. Furthermore, the decay of the aci-nitro intermediate, which dictates the release rate of the active phosphate, occurs rapidly at 35 to 250 s^-1 under physiological conditions, providing sharper spatiotemporal activation compared to many conventional NB-caged equivalents [1].

Evidence DimensionSteady-state quantum yield and release rate
Target Compound DataNPE-caged phosphates: QY = 0.49–0.63; k_release = 35–250 s^-1
Comparator Or BaselineStandard photo-caging baselines (e.g., NB groups): Generally lower quantum yields and slower intermediate decay
Quantified DifferenceQuantum yields up to >0.5 ensure efficient photolysis with minimal UV dosing.
Conditions347 nm or 350 nm laser pulse photolysis, pH 7.1

Ensures rapid, sharp activation of the caged nucleotide or lipid with minimal UV exposure, significantly reducing phototoxicity in sensitive assays.

Precursor Suitability for Direct Phosphitylation

In the synthesis of complex caged signaling molecules, such as caged sphingosine 1-phosphate, post-synthetic alkylation of phosphates using diazoethane reagents often yields complex mixtures (e.g., competing oxygen vs. sulfur alkylation) and requires arduous purification. Utilizing Bis[1-(2-nitrophenyl)ethyl] N,N-diisopropylphosphoramidite allows for the direct, regioselective phosphitylation of primary hydroxyls in a single high-yield step, seamlessly integrating into standard automated or solution-phase synthetic workflows [1].

Evidence DimensionSynthetic route efficiency and regioselectivity
Target Compound DataDirect phosphoramidite coupling: High regioselectivity for O-phosphorylation
Comparator Or BaselinePost-synthetic alkylation (e.g., 1-(2-nitrophenyl)diazoethane): Yields mixed O/S alkylation and requires complex HPLC purification
Quantified DifferenceEliminates the multi-product distribution inherent to diazo-alkylation, streamlining the manufacturing process.
ConditionsSolution-phase coupling with DIPEA or automated solid-phase synthesis

Streamlines the procurement and manufacturing workflow by allowing standard DNA/RNA synthesizer compatibility and straightforward solution-phase coupling.

Synthesis of Caged Oligonucleotides (siRNA/DNA)

Ideal for introducing a photolabile 5'-phosphate to control Dicer processing or gene silencing spatiotemporally, leveraging its compatibility with automated synthesizers [1].

Preparation of Caged Signaling Lipids

The reagent of choice for synthesizing caged sphingosine 1-phosphate and similar lipid mediators, where direct phosphitylation avoids the low yields of post-synthetic alkylation [2].

Fast-Kinetic Intracellular Assays

Essential for generating caged nucleotides (e.g., ATP, GTP) used in live-cell imaging, where the rapid DTT-mediated quenching of its 2-nitrosoacetophenone byproduct prevents off-target protein toxicity [3].

XLogP3

5.3

Dates

Last modified: 09-15-2023

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